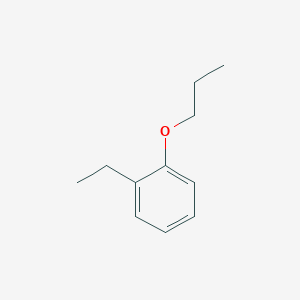

o-Ethylphenyl propyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29643-63-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-ethyl-2-propoxybenzene |

InChI |

InChI=1S/C11H16O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

YXAVHGJCPBCXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1CC |

Origin of Product |

United States |

Mechanistic Investigations of O Ethylphenyl Propyl Ether Transformations

Detailed Mechanisms of Carbon–Oxygen Bond Cleavage in Aryl Alkyl Ethers

The carbon-oxygen bond is a cornerstone of the ether functionality, and its cleavage is a pivotal step in many chemical processes. In the case of o-ethylphenyl propyl ether, two distinct C–O bonds exist: the bond between the aromatic ring and the ether oxygen (Aryl-O) and the bond between the propyl group and the ether oxygen (Alkyl-O). Due to the high stability of the phenyl cation, the Aryl-O bond is significantly stronger and less prone to cleavage. Consequently, the mechanistic investigations detailed below primarily concern the cleavage of the more labile Alkyl-O bond.

Acid-Catalyzed Cleavage Mechanisms (SN1, SN2, and E1 Pathways)

The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org Following this initial step, the cleavage of the C–O bond can proceed through several mechanistic pathways, namely SN1, SN2, or E1, depending on the structure of the ether and the reaction conditions. wikipedia.org

In the context of this compound, the propyl group is a primary alkyl group. Primary carbocations are inherently unstable, making the SN1 and E1 pathways, which proceed through a carbocation intermediate, highly unfavorable. masterorganicchemistry.com Therefore, the acid-catalyzed cleavage of this compound is expected to proceed predominantly through an SN2 mechanism. wikipedia.org

The SN2 pathway involves a backside attack by a nucleophile (typically the conjugate base of the acid used, such as a halide ion) on the carbon atom adjacent to the protonated oxygen. longdom.org This concerted step results in the inversion of configuration at the carbon center, although this is not stereochemically relevant for the achiral propyl group. The products of this reaction are o-ethylphenol and a propyl halide.

| Mechanism | Substrate Requirement | Intermediate | Products from this compound | Likelihood |

| SN1 | Formation of a stable carbocation (tertiary, benzylic, allylic) | Carbocation | o-Ethylphenol and propyl cation (unstable) | Very Low |

| SN2 | Sterically unhindered alkyl group (methyl, primary) | Pentacoordinate transition state | o-Ethylphenol and propyl halide | High |

| E1 | Formation of a stable carbocation and presence of a non-nucleophilic base | Carbocation | o-Ethylphenol and propene | Very Low |

Reductive Cleavage Mechanisms

Reductive methods offer an alternative approach to cleave the C–O bond in aryl alkyl ethers, often under milder conditions than acid-catalyzed reactions. These methods are particularly relevant in the context of biomass conversion and fine chemical synthesis.

Electrocatalytic hydrogenation (ECH) provides a sustainable and efficient method for the cleavage of C–O bonds. In this process, molecular hydrogen is generated in situ at the cathode surface, which then participates in the hydrogenation and hydrogenolysis reactions. For aryl alkyl ethers like this compound, ECH over a skeletal nickel cathode in an aqueous medium can lead to the cleavage of the C–O bond. nih.gov

Mechanistic studies suggest that for simple aryl alkyl ethers, the reaction can proceed through the activation of a C-H bond at a benzylic position, followed by the elimination of the phenoxide. nih.gov However, in the absence of an activating group on the alkyl chain of this compound, a more likely pathway involves the direct interaction of the aromatic ring with the catalyst surface, leading to the hydrogenolysis of the Aryl-O bond to produce ethylbenzene (B125841) and propanol (B110389), or the Alkyl-O bond to yield o-ethylphenol and propane. The specific pathway and product distribution can be influenced by factors such as the electrode material, applied potential, and solvent system.

Transition-metal catalysts, particularly those based on nickel, have emerged as powerful tools for the reductive cleavage of the robust C–O bonds in aryl ethers. These reactions often employ a reducing agent, such as a hydrosilane or molecular hydrogen.

One proposed mechanism for the nickel-catalyzed reductive cleavage involves the oxidative addition of the C(aryl)–O bond to a low-valent nickel(0) species, forming an arylnickel(II) intermediate. This step is then followed by a reductive process to yield the final arene product.

Alternatively, some nickel-based catalytic systems can effect the reductive cleavage of aryl alkyl ethers in the absence of an external reductant. In such cases, the alkoxy group of the ether substrate itself can serve as an internal source of hydrogen. The mechanism is thought to proceed via oxidative addition of the C(aryl)–O bond, followed by a β-hydride elimination from the nickel-alkoxide intermediate. This process is particularly atom-economical and avoids the use of stoichiometric reducing agents.

| Catalyst System | Reductant | Proposed Key Mechanistic Step | Potential Products from this compound |

| Ni(0)/Hydrosilane | Hydrosilane | Oxidative addition of C(aryl)-O to Ni(0) | Ethylbenzene, Propanol |

| Ni(0)/NHC ligand | Internal (alkoxy group) | Oxidative addition followed by β-hydride elimination | Ethylbenzene, Propionaldehyde |

Base-Catalyzed Cleavage Mechanisms

While less common than acid-catalyzed or reductive methods, the cleavage of ethers can also be achieved under strongly basic conditions. This typically requires the use of very strong bases, such as organolithium reagents.

The mechanism of base-catalyzed ether cleavage generally involves the deprotonation of a carbon atom alpha to the ether oxygen, generating a carbanion. This is then followed by an intramolecular rearrangement or elimination reaction that leads to the cleavage of the C–O bond. For this compound, a strong base could potentially deprotonate the carbon of the propyl group adjacent to the oxygen. The resulting intermediate could then undergo a Wittig-type rearrangement, although this is less common for simple alkyl ethers.

A more plausible pathway for acyclic ethers involves the elimination of a hydride from the β-position of the deprotonated ether, forming an olefinic ether. The resulting hydride can then attack the olefin, leading to the release of an alkoxide.

Mechanistic Studies of Intramolecular Rearrangement Reactions in Aryl Alkyl Ethers

In addition to cleavage reactions, aryl alkyl ethers can undergo intramolecular rearrangements, where a substituent on the oxygen atom migrates to the aromatic ring. These reactions are synthetically useful for the formation of substituted phenols and other aromatic compounds.

One of the most well-known examples of such a rearrangement is the Fries rearrangement , which typically involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. While the classical Fries rearrangement applies to esters, analogous rearrangements of aryl ethers can occur under certain conditions, often involving the cleavage of the ether bond followed by an intermolecular or intramolecular electrophilic aromatic substitution.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that is specific to allyl aryl ethers. As this compound does not possess an allyl group, it will not undergo a classical Claisen rearrangement.

The Smiles rearrangement is another important intramolecular nucleophilic aromatic substitution reaction. In this rearrangement, an activated aromatic ring migrates from a heteroatom to a nucleophilic center within the same molecule. For a Smiles-type rearrangement to occur in an aryl alkyl ether, the aromatic ring would need to be activated by strongly electron-withdrawing groups, and a suitable nucleophilic center would need to be present on the alkyl chain. Given the structure of this compound, a Smiles rearrangement is not a likely transformation under typical conditions.

| Rearrangement | Substrate Requirement | General Mechanism | Applicability to this compound |

| Fries Rearrangement | Phenolic ester (or analogous ether) | Lewis acid-catalyzed acyl (or alkyl) group migration | Possible under forcing conditions, likely intermolecular |

| Claisen Rearrangement | Allyl aryl ether | nih.govnih.gov-Sigmatropic rearrangement | Not applicable |

| Smiles Rearrangement | Activated aryl ether with a tethered nucleophile | Intramolecular nucleophilic aromatic substitution | Not applicable |

Nucleophilic Aromatic Substitution Patterns in Ether Formation and Cleavage

The formation and cleavage of the ether linkage in this compound are fundamental transformations governed by specific mechanistic rules. While the term "nucleophilic aromatic substitution" (SNAr) is relevant to aryl halides, its direct application to the synthesis and cleavage of simple alkyl aryl ethers like this compound is nuanced.

Ether Formation:

The most common and practical method for synthesizing this compound is the Williamson ether synthesis. This reaction involves a nucleophilic substitution, but the attack typically occurs on an alkyl halide rather than the aromatic ring. The primary pathway involves the reaction of a phenoxide with a primary alkyl halide. rsc.org

For this compound, the synthesis proceeds via the SN2 mechanism:

Deprotonation: 2-Ethylphenol (B104991) is treated with a strong base, such as sodium hydride (NaH), to form the sodium 2-ethylphenoxide salt. This step generates a potent nucleophile.

Nucleophilic Attack: The 2-ethylphenoxide ion then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane) in a classic SN2 reaction. study.com The attack occurs at the electrophilic carbon of the propyl group, displacing the bromide ion and forming the ether bond.

An alternative synthetic route could theoretically involve the reaction of sodium propoxide with an o-ethylhalobenzene. This pathway would necessitate a nucleophilic aromatic substitution (SNAr) reaction. However, the SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The ethyl group on this compound is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, the SNAr pathway is highly unfavorable for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Mechanism | Product | Feasibility |

| 2-Ethylphenol | 1-Bromopropane | NaH | SN2 | This compound | High |

| Sodium Propoxide | 1-Bromo-2-ethylbenzene | - | SNAr | This compound | Very Low |

Ether Cleavage:

The cleavage of aryl alkyl ethers like this compound is typically achieved using strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.ca This transformation does not proceed via nucleophilic substitution on the aromatic ring. Instead, it involves nucleophilic attack on the alkyl portion of the ether.

The mechanism for the acid-catalyzed cleavage of this compound is as follows:

Protonation: The ether oxygen atom is first protonated by the strong acid (e.g., HBr), forming a good leaving group (a neutral 2-ethylphenol molecule). ucalgary.cawikipedia.org

Nucleophilic Attack: The halide ion (Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the propyl group in an SN2 reaction. libretexts.orgwikipedia.org This attack cleaves the C-O bond.

Products: The final products of the reaction are 2-ethylphenol and 1-bromopropane.

Cleavage of the aryl C-O bond does not occur because the SN2 pathway is inhibited at an sp²-hybridized carbon, and an SN1 pathway would require the formation of a highly unstable aryl cation. chemistrysteps.comlibretexts.org Phenols are generally unreactive towards further substitution with hydrogen halides. ucalgary.ca

C-H Bond Activation Mechanisms in Aryl Alkyl Ethers

Direct functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis. For aryl alkyl ethers such as this compound, two primary mechanistic manifolds have been investigated for C-H activation: transition metal-catalyzed activation of the aryl C-H bond and photocatalytic activation of the alkyl C-H bond.

Palladium-Catalyzed ortho-Aryl C-H Activation:

The ether oxygen in aryl alkyl ethers can function as a weakly coordinating directing group to facilitate the activation of C-H bonds at the ortho position of the aromatic ring. nih.gov Research has demonstrated the olefination of aryl ethyl ethers using a Pd(II) catalyst in conjunction with a mono-protected amino acid (MPAA) ligand. nih.gov

For this compound, this mechanism would proceed as follows:

Coordination: The ether oxygen coordinates weakly to the Palladium(II) center.

C-H Activation: Guided by the MPAA ligand, the palladium catalyst selectively activates a C-H bond ortho to the propoxy group, forming a six-membered cyclopalladated intermediate.

Olefin Insertion and Reductive Elimination: The activated intermediate can then react with an olefin, such as ethyl acrylate, leading to the formation of a new C-C bond and regeneration of the catalyst.

This method provides a pathway for the direct modification of the aromatic core of the molecule.

| Aryl Ether Substrate | Olefin | Catalyst System | Product Type | Yield (%) |

| Phenetole (Ethyl phenyl ether) | Ethyl Acrylate | Pd(OAc)₂ / Ac-Gly-OH | Mono-olefinated | 92 (total) |

| Anisole (Methyl phenyl ether) | Ethyl Acrylate | Pd(OAc)₂ / Ac-Gly-OH | Mono-olefinated | 79 (total) |

| This compound (Predicted) | Ethyl Acrylate | Pd(OAc)₂ / Ac-Gly-OH | Ortho-olefinated product | High (Expected) |

Data adapted from studies on analogous aryl ethyl ethers. nih.gov

Photocatalytic α-Aryloxyalkyl C-H Functionalization:

A distinct mechanism allows for the selective functionalization of the C-H bond on the carbon atom adjacent (alpha) to the ether oxygen. This is achieved through photoredox catalysis, often using an acridinium (B8443388) salt as the photocatalyst. rsc.orgrsc.orgacs.org

The proposed mechanism for the α-functionalization of this compound is:

Single-Electron Transfer (SET): The acridinium photocatalyst, upon excitation by visible light, oxidizes the electron-rich aromatic ring of the ether via a single-electron transfer (SET) to form a radical cation. rsc.orgacs.org

Deprotonation: In the presence of a mild base (e.g., a phosphate (B84403) base), the radical cation is deprotonated at the α-aryloxyalkyl position (the -OCH₂- group of the propyl chain). This step is facilitated by the increased acidity of this C-H bond in the radical cation. rsc.org

Radical Trapping: The resulting neutral α-aryloxyalkyl radical is then trapped by an electrophile, such as an electron-poor alkene or a cyanation reagent, to form a new C-C bond. rsc.orgacs.org

Catalyst Regeneration: The reaction cycle is completed by a final reduction step to yield the product and regenerate the ground-state photocatalyst.

This method offers exceptional regioselectivity for modifying the alkyl chain of the ether, complementing the aryl C-H activation strategies. rsc.orgresearchgate.net

| Aryl Alkyl Ether Substrate | Electrophile | Catalyst System | Product Type | Yield (%) |

| Anisole | Dimethyl Fumarate | MesAcr⁺ / Na₂HPO₄ | α-Adduct | 71 |

| 4-Methylanisole | Dimethyl Fumarate | MesAcr⁺ / Na₂HPO₄ | Benzylic Adduct | 67 |

| Ethyl Phenyl Ether | TsCN (Cyanation agent) | MesAcr⁺ / Na₂HPO₄ | α-Cyanated Ether | High |

| This compound (Predicted) | Dimethyl Fumarate | MesAcr⁺ / Na₂HPO₄ | α-Adduct on propyl chain | High (Expected) |

Data adapted from studies on analogous aryl alkyl ethers. rsc.orgacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for O Ethylphenyl Propyl Ether Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of o-Ethylphenyl propyl ether. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Protons on carbons adjacent to the ether oxygen are characteristically deshielded and resonate at lower field strengths (higher ppm values) compared to typical alkyl protons. libretexts.orglibretexts.org For this compound, the methylene (B1212753) protons of the propyl group directly attached to the oxygen (O-CH₂) are expected to appear in the 3.5-4.0 ppm range, while the protons of the ethyl group's methylene (Ar-CH₂) will also be downfield due to the influence of the aromatic ring.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Propyl-CH₃ | 0.99 | Triplet | 7.4 | 3H |

| Ethyl-CH₃ | 1.25 | Triplet | 7.6 | 3H |

| Propyl-CH₂ (middle) | 1.75 | Sextet | 7.0 | 2H |

| Ethyl-CH₂ | 2.70 | Quartet | 7.6 | 2H |

| Propyl-O-CH₂ | 3.90 | Triplet | 6.6 | 2H |

| Aromatic H (H6) | 6.85 | Triplet | 7.5 | 1H |

| Aromatic H (H3) | 6.92 | Doublet | 8.3 | 1H |

| Aromatic H (H4) | 7.15 | Triplet | 7.8 | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | 10.6 |

| Ethyl-CH₃ | 15.8 |

| Propyl-CH₂ (middle) | 22.8 |

| Ethyl-CH₂ | 23.5 |

| Propyl-O-CH₂ | 70.2 |

| Aromatic C (C6) | 111.5 |

| Aromatic C (C4) | 120.8 |

| Aromatic C (C5) | 126.9 |

| Aromatic C (C3) | 127.3 |

| Aromatic C (C2) | 136.5 |

While 1D NMR provides fundamental data, complex molecules like this compound often exhibit overlapping signals, especially in the aromatic region, necessitating the use of two-dimensional (2D) NMR experiments for complete assignment. wikipedia.orgcreative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, COSY would show correlations between the adjacent protons within the ethyl group (CH₃ to CH₂) and the propyl group (CH₃ to middle CH₂, and middle CH₂ to O-CH₂). It would also reveal couplings between adjacent aromatic protons, helping to confirm their relative positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons in Table 2.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between proton and carbon atoms. libretexts.org This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the propyl O-CH₂ protons to the aromatic C1 carbon, and from the ethyl CH₂ protons to the aromatic C1 and C3 carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, not necessarily through bonds. wikipedia.org This technique is invaluable for determining stereochemistry and conformation. In this compound, NOESY could show cross-peaks between the protons of the propyl O-CH₂ group and the aromatic H6 proton, as well as between the ethyl CH₂ protons and the aromatic H3 proton, confirming their spatial proximity due to the ortho substitution.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₁H₁₆O), the exact mass of the molecular ion (M⁺•) would be 164.1201 Da.

Aromatic ethers typically exhibit a prominent molecular ion peak due to the stability conferred by the benzene (B151609) ring. whitman.edu The fragmentation is often directed by the ether oxygen and the aromatic system.

The electron ionization (EI) mass spectrum of this compound is expected to display several characteristic fragmentation pathways.

Benzylic Cleavage (β-cleavage to the ring): The most favorable cleavage is often at the benzylic position, which is the C-C bond of the ethyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation.

[M - CH₃]⁺ → m/z 149

α-Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can occur, leading to the formation of a phenoxy radical and a propyl cation, or a phenyl radical and a propoxy cation. More significantly, cleavage of the bond between the ether oxygen and the propyl group's alpha-carbon leads to a stable ion.

[M - C₃H₇]⁺ → m/z 121 (o-ethylphenoxonium ion)

McLafferty-type Rearrangement: Aromatic ethers with alkyl chains of three or more carbons can undergo a rearrangement involving the transfer of a hydrogen atom from the γ-position of the alkyl chain to the aromatic ring or oxygen, followed by the elimination of a neutral alkene. whitman.edu In this case, it would involve the loss of propene (C₃H₆).

[M - C₃H₆]⁺• → m/z 122 (o-ethylphenol radical cation)

Tropylium (B1234903) Ion Formation: A common rearrangement for alkylbenzenes involves the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would occur via cleavage of the propoxy group and rearrangement of the remaining ethylbenzene (B125841) fragment.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - CH₃]⁺ | Benzylic cleavage of ethyl group |

| 122 | [M - C₃H₆]⁺• | Hydrogen rearrangement and loss of propene |

| 121 | [M - C₃H₇]⁺ | α-Cleavage, loss of propyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uoh.edu.iq

For this compound, the IR spectrum is expected to show characteristic absorptions for the ether linkage, the aromatic ring, and the alkyl chains. Phenyl alkyl ethers typically display two distinct, strong C-O stretching bands. libretexts.org

C-O-C Stretch: A strong, characteristic asymmetric stretch for the aryl-alkyl ether is expected around 1240-1260 cm⁻¹. A symmetric C-O-C stretch would appear in the 1020-1050 cm⁻¹ region.

Aromatic C-H Stretch: These signals appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: These signals appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Aromatic C-H Out-of-Plane Bending: The pattern of these bands in the 690-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is expected around 735-770 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would strongly feature the aromatic C=C stretching vibrations and the symmetric C-H stretching of the alkyl groups.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

|---|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | IR/Raman | Medium |

| 2850-2970 | Aliphatic C-H Stretch | IR/Raman | Strong |

| 1580-1600 | Aromatic C=C Stretch | IR/Raman | Medium-Strong |

| 1450-1490 | Aromatic C=C Stretch | IR/Raman | Medium-Strong |

| 1240-1260 | Asymmetric C-O-C Stretch | IR | Strong |

| 1020-1050 | Symmetric C-O-C Stretch | IR | Medium |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. This method serves to verify the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₁₁H₁₆O and a molecular weight of 164.25 g/mol , the theoretical elemental composition can be calculated precisely.

The experimental values obtained from combustion analysis should match these theoretical values within a narrow margin of error (typically ±0.4%), thus confirming the stoichiometry of the compound.

Table 5: Elemental Composition of this compound (C₁₁H₁₆O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 80.49 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.82 |

X-ray Diffraction Studies for Solid-State Structure Determination of Ether Derivatives and Analogs

X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While this compound is a liquid at room temperature, this technique is invaluable for studying its solid derivatives or crystalline analogs.

By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine exact bond lengths, bond angles, and torsion angles. kpi.ua This information is crucial for understanding steric effects, conformational preferences, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state. For example, an X-ray structure of a crystalline poly(arylether-ketone) oligomer, an analog containing ether linkages, revealed sterically induced distortions in bond angles at the aromatic carbons connected to the ether oxygen. kpi.ua Such studies on derivatives of this compound could provide insights into how the ortho-ethyl and propyl groups influence the conformation around the ether linkage and the packing within a crystal lattice.

Theoretical and Computational Studies of O Ethylphenyl Propyl Ether and Aryl Alkyl Ethers

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. wikipedia.orgnih.gov By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For aryl alkyl ethers, DFT is used to calculate optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their stability and chemical behavior.

Recent studies have utilized DFT to evaluate reaction mechanisms in aryl ethers, such as photoinduced intramolecular rearrangements. chemrxiv.orgnih.govsciepub.com These calculations help to elucidate complex reaction pathways that proceed through various electronic states (e.g., triplet states) and involve multiple steps, including bond cleavage and formation. chemrxiv.orgsciepub.com The choice of functional and basis set, such as B3LYP with the 6-311G(d,p) basis set or the M06 functional with a triple-ζ basis set, is critical for obtaining reliable results that correlate well with experimental data. nih.govnih.gov

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. nih.gov Exploring the PES allows chemists to identify stable molecules (minima), and the transition states that connect them, which correspond to the highest energy point along a reaction pathway. nih.gov For reactions involving aryl alkyl ethers, such as C-H insertion or intramolecular rearrangements, DFT calculations are instrumental in mapping out the PES. nih.govrsc.org

By locating transition state structures, researchers can understand the geometry of the activated complex and the nature of the bond-breaking and bond-forming processes. nih.govqualitas1998.net For instance, in a photoinduced rearrangement of a heteroaryl ether, DFT calculations can trace the pathway from the initial photoexcitation to the formation of a spirocyclic intermediate, subsequent C-O bond cleavage, and the final proton transfer to yield the product. chemrxiv.org This detailed mapping provides a step-by-step view of the reaction mechanism.

Once a transition state on the potential energy surface has been identified, its energy relative to the reactants can be used to calculate the activation energy or reaction barrier. nih.gov This barrier is a key determinant of the reaction rate. DFT calculations have been successfully used to predict reaction barriers for various reactions of ethers, with results showing good agreement with experimental kinetics. nih.gov For example, in a study of a photoinduced rearrangement, the calculated energy barrier for the rate-determining ether cleavage step was found to be approximately 16.4 kcal/mol. chemrxiv.org In another C-H insertion reaction, the barrier for a 5-membered ring formation was calculated to be only 4.3 kcal/mol, indicating a very facile process. rsc.org

Using transition state theory, these calculated barriers can be used to estimate reaction rate constants. nih.gov Furthermore, DFT can be employed to investigate kinetic isotope effects, providing deeper insight into the mechanism by identifying which atoms are involved in the rate-determining step. nih.gov

Table 1: Representative Calculated Energy Barriers for Aryl Ether Reactions using DFT

| Reaction Type | System | Functional/Basis Set | Calculated Barrier (kcal/mol) | Reference |

| Photoinduced Rearrangement | Protonated 2-(pyridin-2-yloxy)benzaldehyde | M06/def2-TZVPP//M06/TZVP | 16.4 | chemrxiv.org |

| C-H Insertion (5-membered ring) | Rhodium aryl/aryl carbene | Not specified | 4.3 | rsc.org |

| C-H Insertion (7-membered ring) | Rhodium aryl/aryl carbene | Not specified | >14 | rsc.org |

| O-H Insertion | Rhodium aryl/aryl carbene | Not specified | 20 | rsc.org |

| Hydrogen Abstraction | N-phenyl-α-naphthylamine + C3H7O2• | Not specified | 3.22 | nih.gov |

DFT calculations provide information about the molecular orbitals (MOs) of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and stability. amazonaws.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher chemical reactivity. researchgate.net

Table 2: Example of DFT-Calculated Molecular Properties for a Substituted Ether System

| Property | Value | Unit |

| HOMO Energy | -0.26 | eV |

| LUMO Energy | -0.18 | eV |

| HOMO-LUMO Gap (η) | 0.04 | eV |

| Chemical Potential (μ) | -0.22 | eV |

| Electrophilicity Index (ω) | 0.58 | eV |

| Chemical Softness (S) | 11.55 | eV⁻¹ |

Note: Data is representative and adapted from a study on a complex Schiff base containing ether linkages to illustrate the types of parameters calculated. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Reaction Environments

While DFT is powerful for studying molecules in isolation or with simple solvent models, many chemical reactions occur in complex environments, such as inside the active site of an enzyme or on the surface of a heterogeneous catalyst. rsc.orgnih.gov Simulating these entire systems at a high level of quantum theory is computationally prohibitive. Hybrid QM/MM methods solve this problem by partitioning the system into two regions. wikipedia.orgnih.gov The chemically active core (e.g., the o-Ethylphenyl propyl ether substrate and key catalytic residues) is treated with a high-accuracy QM method, while the larger, less reactive environment (e.g., the rest of the protein and solvent) is described using a computationally less expensive Molecular Mechanics (MM) force field. nih.govnih.gov

This multiscale approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the structural and electrostatic influence of the surrounding environment. nih.govresearchgate.net QM/MM simulations are essential for studying enzymatic reactions involving aryl alkyl ethers, providing insights into how the protein environment stabilizes transition states and contributes to catalysis. nih.govnih.gov The method has been successfully applied to understand mechanisms in various enzyme systems, such as cytochrome P450s and methyltransferases. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of molecules like this compound in different environments, such as in aqueous solution or organic solvents. mdpi.comdntb.gov.ua

All-atom MD simulations have been used to investigate the self-assembly and aggregation behavior of polyoxyethylene alkyl ethers in water, revealing how factors like alkyl chain length and temperature influence micelle formation. nih.gov These simulations can also elucidate specific intermolecular interactions, such as the competition between ether oxygen atoms and anions for hydrogen bonding with imidazolium (B1220033) ring hydrogens in ionic liquids. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can map its conformational landscape, identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its physical properties and how it interacts with other molecules. nih.govmdpi.com

Computational Design and Optimization of Catalysts and Reaction Conditions

Computational methods are increasingly used not only to understand existing chemical processes but also to design new ones. rsc.org For the synthesis of aryl alkyl ethers, computational tools can guide the development of more efficient and selective catalysts and help optimize reaction conditions. acs.org

Virtual screening, for example, uses computational models to rapidly evaluate large libraries of potential catalyst candidates (e.g., ligands for metal-catalyzed cross-coupling reactions) to identify the most promising ones for experimental testing. chemrxiv.org This in silico approach can significantly accelerate the discovery of new catalysts for reactions like the Williamson ether synthesis or C-O coupling. qualitas1998.netresearchgate.netorganic-chemistry.org Furthermore, computational models can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading. sciepub.comnih.gov By simulating the reaction under different conditions, it is possible to predict the outcome (e.g., yield and selectivity) and identify the optimal setup, thereby reducing the need for extensive and time-consuming experimental screening. mdpi.comresearchgate.net This is particularly valuable for developing greener and more cost-effective synthetic routes for important industrial compounds. acs.orgresearchgate.net

In Silico Mechanistic Probing and Reaction Pathway Prediction

The elucidation of complex reaction mechanisms for aryl alkyl ethers, including this compound, increasingly leverages theoretical and computational chemistry. These in silico approaches provide molecular-level insights that are often inaccessible through experimental methods alone. By modeling reaction profiles, identifying transition states, and calculating energetic barriers, researchers can predict the most plausible reaction pathways, understand selectivity, and guide the development of new synthetic methodologies.

Computational investigation of reaction mechanisms is a challenging endeavor due to the immense complexity of chemical space. rsc.org A common and effective strategy involves using chemical theory and heuristics to identify a limited set of plausible pathways, which are then subjected to detailed quantum chemical calculations to determine the most kinetically favorable route. rsc.org

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has become a principal tool for investigating the reaction mechanisms of aryl alkyl ethers. It offers a favorable balance between computational cost and accuracy for predicting the geometries of intermediates, transition states, and the associated reaction energetics.

One significant area of study has been the cleavage of the aryl-oxygen bond, a critical reaction in both synthetic chemistry and biomass processing. For instance, DFT calculations were employed to re-investigate the long-established mechanism of aryl methyl ether cleavage by boron tribromide (BBr₃). nih.gov These computational studies predicted a novel mechanistic pathway involving charged intermediates, departing from the previously assumed mechanism. nih.gov The calculations further predicted that one equivalent of BBr₃ could cleave up to three equivalents of anisole, a prediction that was subsequently validated by experimental gas chromatography analysis. nih.gov Both unimolecular (Sₙ1-like) and bimolecular (Sₙ2-like) pathways have been computationally modeled to understand the factors governing the reaction's progression. nih.gov

In the context of lignin (B12514952) depolymerization, which involves the cleavage of complex aryl ether linkages like the β-O-4 bond, DFT calculations at the M06/6-31G* level of theory have been instrumental. uu.nlnih.gov These studies elucidated the detailed mechanism of base-catalyzed cleavage, revealing two competing pathways for certain substrates: an enol-formation pathway and an epoxide-formation pathway. nih.gov The calculations successfully predicted the activation barriers for different catalysts, providing a quantitative understanding of their efficacy. nih.gov

| Reaction / Catalyst | Computed Activation Barrier (kcal/mol) | Reference |

| KOH-catalyzed C-O bond cleavage (C2 substrate) | 6.1 | nih.gov |

| NaOH-catalyzed C-O bond cleavage (C2 substrate) | 11.9 | nih.gov |

| NaOᵗBu-catalyzed C-O bond cleavage (C2 substrate) | 12.8 | nih.gov |

| KOH-catalyzed cleavage (C3 substrate, enol path) | 10.1 | nih.gov |

| KOH-catalyzed cleavage (C3 substrate, epoxide path) | 3.9 | nih.gov |

Predicting Pathways in Ether Formation

Computational methods are also applied to predict reaction pathways for the formation of aryl alkyl ethers, such as during the alkylation of phenols. researchgate.net DFT studies modeling the alkylation of phenol (B47542) with olefins in the presence of an acid catalyst have provided a detailed mechanistic understanding of the competition between O-alkylation (ether formation) and C-alkylation. researchgate.net The calculations concluded that under neutral conditions, O-alkylation to form the phenolic ether is the most energetically favorable initial pathway. researchgate.net

Furthermore, these in silico models can explain subsequent reactions. For example, they describe the intramolecular migration of the alkyl group from the ether oxygen to the aromatic ring to form C-alkylphenols. researchgate.net The computational results demonstrate that protonation of the ether intermediate significantly lowers the transition barriers for these rearrangement migrations, accounting for the high yields of ortho- and para-C-alkylated products observed experimentally. researchgate.net

| Reaction Pathway | Computed Transition Barrier (kcal/mol) | Reference |

| O-alkylation of Phenol with Isopropene | 30.62 | researchgate.net |

Advanced Predictive Modeling

Beyond DFT calculations for specific reactions, newer approaches are being developed for broader and more automated reaction pathway prediction. rsc.orgresearchgate.net These methods often combine machine learning algorithms with reaction network analysis. rsc.org By training a model on a large dataset of fundamental organic reactions, it can learn to predict the products and intermediate pathways for new sets of reactants, identifying key fragment structures and applying learned chemical rules to chart a probable reaction course. rsc.orgresearchgate.net Such advanced computational tools hold the promise of accelerating the discovery and optimization of reactions involving aryl alkyl ethers.

Future Directions and Emerging Research Areas in O Ethylphenyl Propyl Ether Chemistry

Development of Sustainable and Green Synthetic Approaches for Aryl Alkyl Ethers

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. nih.gov This paradigm shift is heavily influencing the synthesis of aryl alkyl ethers, including o-Ethylphenyl propyl ether. Research is focused on developing "green" alternatives to traditional methods like the Williamson ether synthesis, which often involve harsh reaction conditions and the generation of significant salt waste. researchgate.netrsc.org

One promising approach is the use of weaker alkylating agents, such as carboxylic acid esters, at elevated temperatures (around 200-300°C). researchgate.netrsc.org This method, known as catalytic Williamson ether synthesis (CWES), can reduce salt byproducts and utilize less toxic reagents. researchgate.netrsc.org For instance, the reaction of a phenol (B47542) with an alkyl carboxylate can proceed with high selectivity, offering a more atom-economical route to aryl alkyl ethers. researchgate.net

Another green strategy involves performing reactions in environmentally benign solvents, such as water. Metal-free arylation of alcohols using diaryliodonium salts in water has been demonstrated as a viable method for forming alkyl aryl ethers under mild conditions. rsc.org This approach avoids the need for expensive and toxic metal catalysts. rsc.org

The use of alternative energy sources, such as microwave irradiation, is also being explored to accelerate reaction times and improve energy efficiency in solvent-free conditions. nih.gov Furthermore, the development of recyclable solid catalysts, like nanocrystalline zeolites, presents an opportunity to simplify product purification and minimize waste. beilstein-journals.org These heterogeneous catalysts can facilitate the liquid-phase reaction of phenols with alkyl esters, offering a more sustainable and economical pathway for the synthesis of alkyl phenyl ethers. beilstein-journals.org The application of these green principles to the synthesis of this compound could significantly reduce its environmental footprint.

Exploration of Novel Catalytic Systems for Highly Selective Ether Formation and Cleavage

The development of highly selective catalysts is a cornerstone of modern organic synthesis. For the formation of sterically hindered ethers like this compound, where the ortho-ethyl group can impede the reaction, traditional methods like the Williamson ether synthesis may be inefficient. researchgate.net To address this, researchers are exploring novel catalytic systems. Copper(I)-based catalysts, for example, have shown promise in the synthesis of sterically congested ethers at ambient temperatures. researchgate.net Additionally, the use of phase transfer catalysts can enhance the reactivity of nucleophiles in biphasic systems, potentially improving yields in the synthesis of hindered ethers. google.com Nanostructured catalysts are also being investigated to increase the efficiency of etherification reactions. snnu.edu.cn

Beyond synthesis, the selective cleavage of the ether bond in aryl alkyl ethers is crucial for their application as protecting groups and in the degradation of lignin (B12514952), a complex polymer rich in aryl ether linkages. Traditional methods for ether cleavage often employ harsh reagents like strong acids (e.g., HBr or HI). rsc.org Modern research focuses on developing milder and more selective catalytic systems. For instance, tris(pentafluorophenyl)borane (B72294) in the presence of silyl (B83357) hydrides can effect the rapid and mild deprotection of aryl alkyl ethers. rsc.org Transition metal catalysts, particularly those based on nickel and palladium, are also being explored for the catalytic functionalization of aryl alkyl ethers via C–O bond cleavage. researchgate.net These advanced catalytic systems offer the potential for more controlled and efficient synthesis and modification of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Optimization and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions. rsc.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. rsc.orgacs.org

For the synthesis of this compound, ML algorithms can be trained on existing reaction data for similar aryl alkyl ethers to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. acs.orgchinesechemsoc.org Deep reinforcement learning, for example, can iteratively suggest new experimental conditions to rapidly converge on the optimal parameters, significantly reducing the number of experiments required. researchgate.netnih.gov

Furthermore, AI can aid in the discovery of entirely new synthetic pathways to this compound that may be more efficient or sustainable than known methods. rsc.org By learning the underlying patterns of chemical reactivity, generative AI models can propose novel combinations of reactants and catalysts that a human chemist might not consider. rsc.org These predictive capabilities extend to catalyst design, where computational methods can be used to identify promising catalyst structures for specific transformations, such as the selective etherification of ortho-substituted phenols. researchgate.net The application of these in silico techniques holds the potential to dramatically accelerate the development of improved synthetic methods for this compound.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical transformations. The synthesis of this compound, likely through a variation of the Williamson ether synthesis, involves a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netresearchgate.net However, the presence of the ortho-ethyl group can introduce steric hindrance and potentially lead to competing side reactions, such as C-alkylation. researchgate.net

To unravel these mechanistic intricacies, researchers are increasingly employing a synergistic approach that combines experimental studies with high-level computational modeling. nih.gov Kinetic studies, for instance, can provide quantitative data on reaction rates under various conditions, which can then be used to build and validate kinetic models. nih.gov These models can help to identify the rate-determining steps and the influence of different reaction parameters.

In parallel, computational techniques like Density Functional Theory (DFT) can be used to calculate the energy profiles of different reaction pathways. rsc.org This allows for the theoretical investigation of transition states and intermediates, providing insights into the factors that control selectivity. rsc.org For the synthesis of this compound, computational studies could be used to compare the activation energies for O-alkylation versus C-alkylation, helping to rationalize experimentally observed product distributions. nih.gov By combining experimental data with computational insights, a more complete and nuanced understanding of the reaction mechanism can be achieved, leading to more rational and effective process optimization.

Design and Synthesis of Stereodefined Aryl Alkyl Ether Scaffolds for Complex Molecule Construction

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity and material properties. The development of methods for the stereoselective synthesis of chiral molecules is therefore a major focus of modern organic chemistry. While this compound itself is not chiral, the incorporation of stereocenters into its structure, for example within the propyl chain, would create a stereodefined aryl alkyl ether. These chiral building blocks are valuable scaffolds for the construction of more complex molecules, including pharmaceuticals and natural products. nih.gov

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of various chiral ethers. nih.gov For instance, palladium-catalyzed enantioselective alkenylation of acyclic enol ethers can produce optically active allylic aryl ethers. Similarly, asymmetric allylic substitution reactions using chiral catalysts can provide access to a range of substituted chiral aryl allyl ethers with high enantioselectivity. nih.gov The principles of these catalytic systems could be adapted for the stereoselective synthesis of derivatives of this compound.

Furthermore, the development of methods for the synthesis of axially chiral biaryl ethers, where chirality arises from restricted rotation around a C-O bond, is an active area of research. acs.org While this compound does not possess this type of chirality, the synthetic strategies developed for these complex molecules could inspire new approaches to controlling stereochemistry in other classes of ethers. The ability to synthesize stereodefined versions of this compound would significantly expand its potential applications in areas such as medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.